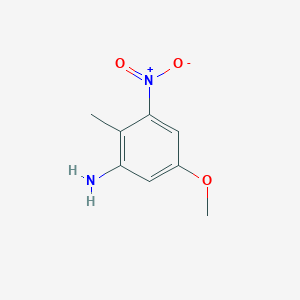

5-Methoxy-2-methyl-3-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNLWRNYOLNTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646921 | |

| Record name | 5-Methoxy-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-30-9 | |

| Record name | 5-Methoxy-2-methyl-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 Methoxy 2 Methyl 3 Nitroaniline

Direct Synthesis Pathways

Direct synthesis of 5-methoxy-2-methyl-3-nitroaniline can be envisioned through the precise introduction of functional groups onto a pre-existing aromatic core. Key strategies involve the nitration of aniline (B41778) or anisole (B1667542) precursors, the selective reduction of dinitro compounds, and nucleophilic aromatic substitution.

Nitration of Precursor Anilines and Anisoles

The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a cornerstone of nitroaniline synthesis. However, the direct nitration of anilines is often complicated by the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts. To circumvent these issues, the amino group is typically protected, most commonly through acetylation, to moderate its activating effect and direct the regioselectivity of the nitration.

A plausible synthetic route to this compound involves the nitration of an N-acetylated derivative of 3-methoxy-2-methylaniline. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The methoxy (B1213986) group is an ortho-, para-director, while the N-acetyl group is also an ortho-, para-director. In the case of N-acetyl-3-methoxy-2-methylaniline, the interplay of these directing effects and steric hindrance would influence the final product distribution.

A general procedure for the nitration of a substituted acetanilide (B955) is outlined below:

| Step | Procedure |

| Protection | The precursor aniline is reacted with acetic anhydride (B1165640) to form the corresponding acetanilide. |

| Nitration | The acetanilide is then treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at controlled low temperatures (e.g., 0-5 °C) to introduce the nitro group. |

| Deprotection | The resulting nitro-acetanilide is hydrolyzed, usually under acidic or basic conditions, to remove the acetyl group and yield the desired nitroaniline. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Selective Reduction Strategies for Nitro Compounds to this compound

An alternative approach to the synthesis of this compound is through the selective reduction of a dinitro precursor. This strategy is particularly useful when direct nitration of a substituted aniline does not yield the desired isomer with high selectivity. A potential precursor for this route is 2-methyl-1,5-dinitro-3-methoxybenzene. nih.gov

The selective reduction of one nitro group in the presence of another can be achieved using specific reducing agents, with sodium sulfide (B99878) (Na₂S) or sodium hydrogen sulfide (NaSH) in aqueous or alcoholic solutions being classic reagents for this transformation, often referred to as the Zinin reduction. chemicalbook.com The regioselectivity of the reduction is influenced by the electronic and steric environment of the nitro groups.

A representative procedure for the selective reduction of a dinitroaromatic compound is as follows:

| Reagent | Conditions | Outcome |

| Sodium sulfide (Na₂S) / Sodium bicarbonate (NaHCO₃) | Methanol (B129727)/water, reflux | Selective reduction of one nitro group to an amino group. chemicalbook.com |

| Hydrazine hydrate (B1144303) with a metal catalyst (e.g., FeCl₃ on charcoal) | - | Can be controlled to achieve stepwise reduction of polynitroarenes. researchgate.net |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

A detailed example of a selective reduction to produce 3-methoxy-5-nitroaniline (B1585972) from 3,5-dinitroanisole (B1346779) involves dissolving sodium sulfide and sodium bicarbonate in water, followed by the addition of methanol. researchgate.net This solution is then added to a methanolic solution of the dinitro compound and refluxed to yield the desired product. researchgate.net A similar strategy could be applied to the dinitro precursor of this compound.

Nucleophilic Aromatic Substitution as a Synthetic Route to this compound

Nucleophilic aromatic substitution (SNAᵣ) presents another viable pathway for the synthesis of this compound. This reaction requires an aromatic ring that is activated by at least one strong electron-withdrawing group, such as a nitro group, and contains a good leaving group, typically a halide. nih.govsigmaaldrich.com

A hypothetical SNAᵣ route to the target molecule could start from a di-substituted nitrotoluene, for example, 2,3-dichloro-5-nitrotoluene. In this scenario, one of the chloro groups would be substituted by a methoxy group through reaction with a methoxide (B1231860) source, such as sodium methoxide. The regioselectivity of the substitution would be governed by the position of the activating nitro group. Generally, leaving groups that are ortho or para to a strong electron-withdrawing group are more readily displaced. nih.gov

The general requirements for a successful SNAᵣ reaction are summarized below:

| Requirement | Description |

| Activated Aromatic Ring | The presence of strong electron-withdrawing groups (e.g., -NO₂) is essential to decrease the electron density of the ring and make it susceptible to nucleophilic attack. nih.gov |

| Good Leaving Group | A substituent that can depart with a pair of electrons, such as a halide ion (F⁻, Cl⁻, Br⁻, I⁻), is necessary. |

| Strong Nucleophile | A species with a lone pair of electrons, such as an alkoxide (e.g., CH₃O⁻), is required to attack the electron-deficient aromatic ring. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Synthetic Techniques

To improve the efficiency, safety, and scalability of the synthesis of this compound, advanced techniques such as continuous flow chemistry can be employed. These methods offer precise control over reaction parameters, leading to optimized yields and reduced side product formation.

Continuous Flow Reactor Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful tool for conducting highly exothermic and potentially hazardous reactions like nitration in a safer and more efficient manner. The small reaction volumes and high surface-area-to-volume ratios of microreactors allow for excellent heat transfer and precise temperature control, minimizing the risk of thermal runaways and the formation of over-nitrated byproducts. google.com

The synthesis of substituted nitroanilines has been successfully demonstrated using continuous flow reactors. For instance, a patented method describes the synthesis of 4-methoxy-2-nitroaniline (B140478) in a three-step continuous flow process involving acetylation, nitration, and hydrolysis. ulisboa.ptbiosynth.com This approach significantly reduces reaction times and improves safety compared to traditional batch processes. ulisboa.pt

A similar continuous flow setup could be adapted for the synthesis of this compound. The key parameters that can be precisely controlled in a continuous flow system include:

| Parameter | Impact on Reaction |

| Residence Time | The time the reactants spend in the reactor, which can be finely tuned to maximize conversion while minimizing byproduct formation. |

| Temperature | Precise temperature control is crucial for managing the exothermicity of nitration and influencing reaction kinetics. |

| Stoichiometry | The molar ratio of reactants can be accurately controlled by adjusting the flow rates of the individual reactant streams. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The application of continuous flow technology not only enhances the safety and efficiency of the synthesis but also facilitates easier scale-up from laboratory to industrial production.

Optimization of Reaction Conditions and Yields for this compound Formation

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters, including the choice of reagents, solvents, temperature, and reaction time.

In the context of nitration, the choice of the nitrating agent and the reaction medium can significantly impact the outcome. While a mixture of nitric acid and sulfuric acid is commonly used, other nitrating systems can offer milder conditions and improved selectivity. The temperature of the nitration reaction is a critical parameter to control, as higher temperatures can lead to increased formation of byproducts and decomposition.

For selective reduction reactions, the choice of the reducing agent and the catalyst is crucial for achieving the desired chemoselectivity. The reaction conditions, such as temperature and pressure, also play a significant role in the efficiency of the reduction.

A study on the continuous flow synthesis of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, highlights the importance of optimizing parameters such as residence time and temperature to achieve high yields. google.com For example, it was found that increasing the reaction temperature in the nitration step could significantly reduce the required residence time and improve the space-time yield. google.com

Chemical Reactivity and Transformation Mechanisms of 5 Methoxy 2 Methyl 3 Nitroaniline

Nitro Group Transformations

The nitro group is a key site of reactivity in 5-Methoxy-2-methyl-3-nitroaniline, readily undergoing reduction and influencing further electrophilic substitution on the aromatic ring.

Reductive Processes to Amino Derivatives of this compound

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 5-methoxy-2-methylbenzene-1,3-diamine. This reaction is crucial for the synthesis of various derivatives and is typically achieved through several methods.

Commonly, catalytic hydrogenation is employed, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comwikipedia.org These reactions are often carried out under a hydrogen atmosphere. masterorganicchemistry.com Another widely used method involves the use of metals in an acidic medium, such as iron, tin, or zinc in the presence of hydrochloric acid. masterorganicchemistry.com Metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds. wikipedia.org

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, certain methods allow for the selective reduction of a nitro group in the presence of other sensitive functionalities. organic-chemistry.orgsci-hub.st Dinitroarenes can be selectively reduced to the corresponding nitroanilines. organic-chemistry.org

The table below summarizes various reagents and methods for the reduction of nitro compounds.

| Reagent/Method | Description | Reference |

| Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni) | A common and efficient method for reducing nitro groups to amines using a catalyst and hydrogen gas. | masterorganicchemistry.comwikipedia.org |

| Metal in Acid (Fe/HCl, Sn/HCl, Zn/HCl) | A classical method for nitro group reduction. | masterorganicchemistry.com |

| Sodium Hydrosulfite | A reducing agent used for the conversion of nitroaromatics. | wikipedia.org |

| Tin(II) Chloride | Can be used for the reduction of nitroarenes. | wikipedia.org |

| Diborane | Used for the reduction of aliphatic nitro compounds to hydroxylamines. | wikipedia.org |

Further Nitration and Substituent Directing Effects on the this compound Framework

The introduction of a second nitro group onto the this compound framework is governed by the directing effects of the existing substituents. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating, ortho-para directors, while the nitro (-NO₂) group is a deactivating, meta-director. pressbooks.publumenlearning.com The amino group (-NH₂) is a strongly activating, ortho-para director. masterorganicchemistry.com

In the case of this compound, the directing effects of the substituents are as follows:

Amino group (-NH₂): Strongly activating and ortho, para-directing. masterorganicchemistry.com

Methoxy group (-OCH₃): Activating and ortho, para-directing. pressbooks.pub

Methyl group (-CH₃): Weakly activating and ortho, para-directing. pressbooks.pub

Nitro group (-NO₂): Strongly deactivating and meta-directing. pressbooks.publumenlearning.com

When considering further nitration, the positions activated by the -OCH₃ and -CH₃ groups and the position deactivated by the -NO₂ group must be taken into account. The powerful activating effect of the amino group would strongly influence the position of any incoming electrophile. However, under the strong acidic conditions of nitration (using a mixture of nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. quora.com

Therefore, the outcome of further nitration would depend on the reaction conditions. In strongly acidic media, the directing effect would be a combination of the meta-directing -NH₃⁺ and -NO₂ groups, and the ortho, para-directing -OCH₃ and -CH₃ groups. Generally, activating groups have a stronger directing influence than deactivating groups. libretexts.org

The following table summarizes the directing effects of the substituents on the benzene (B151609) ring.

| Substituent | Effect on Reactivity | Directing Effect |

| -NH₂ | Strongly Activating | Ortho, Para |

| -OCH₃ | Activating | Ortho, Para |

| -CH₃ | Weakly Activating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

| -NH₃⁺ | Deactivating | Meta |

Mechanistic Pathways of Nitro Reduction and Oxidation for this compound

The reduction of a nitro group to an amine is a six-electron reduction that can proceed through different pathways. nih.gov One common pathway involves the formation of several intermediates. The process can be initiated by either a two-electron reduction (hydride transfer) or a one-electron reduction (radical mechanism). nih.gov

In the two-electron reduction pathway, the nitro group is first reduced to a nitroso group, which is then rapidly reduced to a hydroxylamine (B1172632). The hydroxylamine is then further reduced to the final amine. nih.gov The reduction of the nitroso intermediate is significantly faster than the initial reduction of the nitro group. nih.gov

The radical mechanism involves the initial formation of a nitro anion radical. This is followed by a series of steps leading to the nitroso compound, a hydronitroxide radical, the hydroxylamino derivative, and finally the amine. nih.gov

The classical Haber-Lukashevich scheme describes the hydrogenation of nitrobenzene (B124822), which proceeds through the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates. orientjchem.org An alternative mechanism proposed by Dorfman suggests that the catalytic reduction involves the coordination of the nitro compound to the catalyst, followed by hydrogenation of the -NO₂ and -NO groups, and finally hydrolysis of the hydroxylamine. orientjchem.org

Methoxy Group Reactivity in this compound

The methoxy group in this compound can also participate in chemical transformations, although it is generally less reactive than the nitro group.

Nucleophilic Substitution Reactions Involving the Methoxy Group

While aromatic nucleophilic substitution is generally challenging, the presence of the electron-withdrawing nitro group can facilitate such reactions on the benzene ring. However, direct nucleophilic substitution of the methoxy group itself is less common. In some thiophene (B33073) derivatives, which are structurally related to benzene systems, the kinetics of piperidino-substitution of a methoxy group have been studied, revealing catalysis by both piperidine (B6355638) and methoxide (B1231860). rsc.org This suggests that under specific conditions, the methoxy group can be a leaving group.

O-Demethylation Pathways

The conversion of the methoxy group to a hydroxyl group, known as O-demethylation, is a significant transformation in organic synthesis. chem-station.comwikipedia.org This reaction typically requires harsh conditions. chem-station.com

Several reagents are commonly used for the O-demethylation of aryl methyl ethers:

Boron tribromide (BBr₃): This is a powerful Lewis acid that effectively cleaves methyl ethers, usually at low temperatures. chem-station.comcommonorganicchemistry.com

Hydrobromic acid (HBr): A strong Brønsted acid that can cleave methyl ethers at elevated temperatures. chem-station.comcommonorganicchemistry.com

Alkyl thiols: In the presence of a base, nucleophilic thiols can demethylate aryl methyl ethers, often requiring high temperatures. chem-station.comcommonorganicchemistry.com

Aluminum chloride (AlCl₃): Another strong Lewis acid that can be used for O-demethylation. chem-station.com

The table below provides a summary of common O-demethylation reagents.

| Reagent | Description | Reference |

| Boron tribromide (BBr₃) | A strong Lewis acid effective for cleaving methyl ethers. | chem-station.comcommonorganicchemistry.com |

| Hydrobromic acid (HBr) | A strong protic acid used for demethylation at high temperatures. | chem-station.comcommonorganicchemistry.com |

| Alkyl thiols | Nucleophilic reagents that can demethylate ethers under basic conditions. | chem-station.comcommonorganicchemistry.com |

| Aluminum chloride (AlCl₃) | A Lewis acid that can facilitate O-demethylation. | chem-station.com |

Amination and Diazotization Reactions of this compound

The amino group in this compound is a versatile functional group that readily undergoes amination and diazotization reactions, paving the way for the synthesis of a diverse range of aromatic compounds.

Azo compounds, characterized by the -N=N- functional group, are a significant class of colored compounds with wide applications, particularly as dyes. unb.ca The synthesis of azo dyes from this compound typically involves a two-step process: diazotization of the primary amine followed by coupling with a suitable aromatic compound. unb.ca

The diazotization of a related compound, 2-methoxy-5-nitroaniline (B165355), is achieved by treating it with sodium nitrite (B80452) (NaNO2) in the presence of a strong acid like sulfuric acid (H2SO4) at low temperatures (0-5°C). docsdrive.comscialert.net This reaction generates a diazonium salt, which is then coupled with various aromatic compounds, known as coupling components, to form monoazo dyes. docsdrive.comscialert.net For instance, coupling with compounds such as 1-hydroxynaphthalene, 2-hydroxynaphthalene, N-phenylnaphthylamine, 1,3-diaminobenzene, 1,3-dihydroxybenzene, and 3-aminophenol (B1664112) has been reported to yield a series of monoazo disperse dyes. docsdrive.comscialert.netscialert.net The resulting dyes exhibit a range of colors from yellow to orange. scialert.net

Similarly, dis-azo dyes can be synthesized. For example, 2-methoxy-4-nitroaniline (B147289) can be diazotized and coupled with 3-chloroaniline (B41212) to form an intermediate monoazo compound. orientjchem.org This intermediate can then be further diazotized and coupled with other aromatic compounds to produce dis-azo dyes. orientjchem.org The reaction conditions for coupling can be either acidic or alkaline. orientjchem.org

The specific substituents on the aniline (B41778) and the coupling component influence the final color and properties of the azo dye. The presence of the nitro group and the methoxy group in the diazonium salt derived from 2-methoxy-5-nitroaniline is noted to contribute to good light fastness of the resulting dyes on polyester (B1180765) and nylon 66 fabrics. orientjchem.org

Table 1: Examples of Monoazo Dyes Synthesized from 2-Methoxy-5-nitroaniline

| Coupling Component | Resulting Dye Color |

| 1-Hydroxynaphthalene | Yellow to Orange |

| 2-Hydroxynaphthalene | Yellow to Orange |

| N-Phenylnaphthylamine | Yellow to Orange |

| 1,3-Diaminobenzene | Yellow to Orange |

| 1,3-Dihydroxybenzene | Yellow to Orange |

| 3-Aminophenol | Yellow to Orange |

This data is based on the synthesis of monoazo dyes from the related compound 2-methoxy-5-nitroaniline. docsdrive.comscialert.netscialert.net

The conversion of the primary amino group of this compound into a diazonium salt is a critical step for many of its subsequent reactions. This transformation is typically achieved through diazotization, a reaction with nitrous acid (HNO2), which is usually generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) at low temperatures, typically between 0 and 5°C. smolecule.com

The general mechanism of diazotization involves the formation of a nitrosamine (B1359907) intermediate, which then rearranges to form the diazonium ion. smolecule.com The resulting diazonium salt, 2-methoxy-5-nitrobenzenediazonium (B1360179) in the case of the related 2-methoxy-5-nitroaniline, is a valuable intermediate in organic synthesis. smolecule.com The presence of both a methoxy and a nitro group on the benzene ring makes it a useful component in the production of azo dyes and potentially in the synthesis of biologically active molecules due to its electrophilic nature. smolecule.com

The completeness of the diazotization reaction can be verified using a solution of 4-(N,N-dimethylamino)benzaldehyde, which produces a color change in the presence of any unreacted aromatic amine. docsdrive.comscialert.netorientjchem.org Any excess nitrous acid after the reaction is typically destroyed by the addition of urea. docsdrive.comscialert.netorientjchem.org

The generated diazonium salts are often used immediately in subsequent reactions without isolation due to their potential instability. They are key intermediates in Sandmeyer reactions for introducing halides or cyano groups, and in diazo coupling reactions to form azo compounds. smolecule.com

Cyclization and Heterocyclic Ring Formation Utilizing this compound as a Precursor

This compound and its derivatives can serve as valuable precursors for the synthesis of various heterocyclic compounds. The presence of the reactive amino group, along with the other substituents, allows for the construction of diverse ring systems.

One major pathway for forming heterocyclic rings is through cycloaddition reactions. The imino Diels-Alder reaction, also known as the Povarov reaction, is a powerful method for constructing nitrogen-containing six-membered heterocycles like tetrahydroquinolines. scielo.org.co This reaction involves the condensation of an aniline, an aldehyde, and an electron-rich alkene in the presence of an acid catalyst. scielo.org.co For instance, 3-nitroanilines can react with benzaldehyde (B42025) and trans-anethole in the presence of BF3·OEt2 to yield regioisomeric nitro-tetrahydroquinolines. scielo.org.co This suggests that this compound could similarly be employed in such three-component reactions to produce substituted tetrahydroquinolines.

Another approach to synthesizing quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions. nih.gov While not directly demonstrated with this compound, the general methodology using various substituted anilines indicates its potential applicability. For example, the cyclization of an N-(2-alkynyl) derivative of 3-methoxyaniline has been shown to produce a mixture of ortho- and para-cyclized quinoline (B57606) isomers. nih.gov

Furthermore, the aniline moiety is a key component in the synthesis of meta-hetarylanilines through a one-pot, three-component reaction involving a 1,3-diketone with a heterocyclic substituent, acetone (B3395972), and an amine. beilstein-journals.org This method highlights the versatility of anilines in constructing complex aromatic systems containing heterocyclic motifs. beilstein-journals.org The reactivity in these reactions is often influenced by the electronic properties of the substituents on the aniline. beilstein-journals.org

Nitroalkenes are also versatile building blocks in the synthesis of a wide array of heterocyclic compounds through reactions like Michael additions and cycloadditions. rsc.org The nitro group in compounds like this compound can potentially be transformed to facilitate such cyclization pathways.

Aromatic Rearrangement Studies of Nitroaniline Derivatives

Aromatic rearrangements are fundamental transformations in organic chemistry that can lead to the formation of structural isomers. While specific rearrangement studies directly involving this compound are not extensively detailed in the provided context, general principles of rearrangements in related systems can be considered.

One well-known rearrangement involving an amine derivative is the Hofmann rearrangement, where a primary amide is converted to a primary amine with one fewer carbon atom. While not a direct rearrangement of the aniline itself, it is a key reaction in the synthesis and transformation of amine-containing compounds. openstax.org

The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is another important rearrangement reaction. msu.edu The Schmidt rearrangement offers a direct conversion of ketones to amides using hydrazoic acid, proceeding through a Beckmann-like mechanism. msu.edu These rearrangements highlight the types of transformations that can occur with functional groups that might be introduced to or derived from nitroaniline derivatives.

In the context of electrophilic substitution reactions on substituted anilines, the directing effects of the existing groups can lead to different regioisomers. The interplay between the electron-donating and electron-withdrawing groups on the aromatic ring of this compound would dictate the position of any incoming electrophile, which could be considered a form of positional rearrangement in the broader sense. For example, in the electrophilic cyclization of N-(2-alkynyl)anilines, the regioselectivity of the ring closure is influenced by the substituents on the aniline ring. nih.gov

Cationic rearrangements are also a broad class of reactions that can occur in molecules containing carbocation intermediates. msu.edu While not directly a rearrangement of the nitroaniline itself, reactions involving intermediates derived from it could potentially undergo such structural changes.

Structural Analysis and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-Methoxy-2-methyl-3-nitroaniline, ¹H and ¹³C NMR data provide definitive evidence for its structure.

In the ¹H NMR spectrum of the related 2-methyl-3-nitroaniline (B147196), recorded in DMSO-d₆, the following signals are observed: a triplet at δ 7.07 ppm, and two doublets at δ 6.93 and δ 6.88 ppm, corresponding to the aromatic protons. A singlet at δ 5.54 ppm is attributed to the amino (-NH₂) protons, and a singlet at δ 2.07 ppm corresponds to the methyl (-CH₃) group protons. rsc.org

The ¹³C NMR spectrum of 2-methyl-3-nitroaniline in DMSO-d₆ shows aromatic carbon signals at δ 151.98, 149.07, 127.13, 117.89, 113.97, and 111.00 ppm. The methyl carbon appears at δ 12.88 ppm. rsc.org For 5-Methoxy-N-methyl-2-nitroaniline, the methoxy (B1213986) and methyl protons appear as distinct singlets in the ¹H NMR spectrum. sigmaaldrich.com

Table 1: ¹H and ¹³C NMR Data for Related Nitroanilines

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 2-Methyl-3-nitroaniline rsc.org | DMSO-d₆ | 7.07 (t), 6.93 (d), 6.88 (d) (aromatic), 5.54 (s, NH₂), 2.07 (s, CH₃) | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00 (aromatic), 12.88 (CH₃) |

| 2-Methoxy-5-nitroaniline (B165355) hydrochloride chemicalbook.com | N/A | Specific shifts not detailed, but spectrum available. | N/A |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The mass spectrum of the related 2-methoxy-5-nitroaniline shows a molecular ion peak at m/z 168, which corresponds to its molecular weight. nih.gov The fragmentation pattern provides further structural information. For instance, in a Schiff base derived from 2-methyl-3-nitroaniline, the fragmentation pathways are analyzed to understand the molecule's stability and connectivity. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. In nitroanilines, the N-H stretching frequencies in the IR spectrum are particularly informative. The presence of intramolecular hydrogen bonding in o-nitroaniline is indicated by the larger difference between the asymmetric and symmetric N-H stretching frequencies compared to p-nitroaniline.

For 2-methoxy-4-nitroaniline (B147289), a related compound, vibrational analysis is performed to assign the characteristic vibrations of the methoxy, nitro, and amino groups. scholarsresearchlibrary.com The vibrational spectra of 2-nitroaniline (B44862) have also been studied in detail, with theoretical calculations aiding in the assignment of fundamental modes. researchgate.net The vibrational assignments for complex molecules are often supported by potential energy distribution (PED) calculations. ijstr.orgresearchgate.net

Table 2: Key IR Stretching Frequencies for Functional Groups in Related Nitroanilines

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | References |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3400-3550 | |

| Nitro (-NO₂) | Asymmetric & Symmetric Stretch | 1500-1560 & 1335-1365 | rasayanjournal.co.in |

X-ray Diffraction (XRD) for Crystal Structure Determination and Supramolecular Assembly

X-ray diffraction (XRD) provides precise information about the crystal structure, including bond lengths, bond angles, and the arrangement of molecules in the solid state. The crystal structure of a Schiff base derived from 2-methyl-3-nitroaniline has been determined, revealing an orthorhombic space group P2₁2₁2₁. nih.gov In the crystal, molecules are linked by weak C-H···O hydrogen bonds. nih.gov The crystal packing of 2-methoxy-5-nitroaniline shows antiparallel π-stacking of molecules stabilized by N-H···O hydrogen bonds. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netnih.gov For the Schiff base of 2-methyl-3-nitroaniline, Hirshfeld analysis shows that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts. nih.govresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwikipedia.orgwiley-vch.de QTAIM can be used to characterize the nature and strength of intermolecular interactions, including hydrogen bonds. rsc.orgarxiv.org

Hydrogen bonding plays a crucial role in the crystal packing of nitroanilines. rasayanjournal.co.inacs.org The amino group can act as a hydrogen-bond donor, while the nitro group acts as an acceptor. researchgate.net In many nitroaniline derivatives, intermolecular hydrogen bonds between the amino and nitro groups lead to the formation of infinite polar chains. rasayanjournal.co.in The crystal structure of 1,3-diamino-4-nitrobenzene, for example, features N-H···O hydrogen bonds that link the molecules into nets. researchgate.net The study of hydrogen bonding in nitroaniline analogues, such as those containing pyrimidine (B1678525) rings, provides further insight into the factors governing crystal packing. st-andrews.ac.uk

Table 3: Crystal and Hydrogen Bonding Data for Related Nitroanilines

| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |

|---|---|---|---|---|

| Schiff base of 2-methyl-3-nitroaniline | Orthorhombic | P2₁2₁2₁ | C-H···O | nih.gov |

| 2-Methoxy-5-nitroaniline | Monoclinic | P2₁/n | N-H···O (2.34 Å) | nih.gov |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption spectrum of nitroanilines is characterized by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. chemrxiv.org The position of the absorption maximum is sensitive to the solvent polarity, with more polar solvents generally causing a red shift (bathochromic shift) for the ICT band. acs.org

The UV-Vis spectrum of 2-methoxy-5-nitroaniline in dilute acetone (B3395972) solution shows a maximum absorption (λmax) at 380 nm. nih.gov At higher concentrations, a longer wavelength absorption appears due to aggregation. nih.gov The UV-Vis spectra of the three main isomers of nitroaniline (ortho, meta, and para) show distinct absorption profiles. researchgate.net For m-nitroaniline, the lower cut-off wavelength is around 280 nm, indicating a wide optical window in the visible region. rasayanjournal.co.in

Table 4: UV-Visible Absorption Data for Nitroaniline Isomers

| Isomer | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-Nitroaniline | N/A | N/A | researchgate.net |

| 3-Nitroaniline (B104315) | N/A | N/A | researchgate.netresearchgate.net |

| 4-Nitroaniline (B120555) | N/A | N/A | researchgate.net |

Computational and Theoretical Investigations of 5 Methoxy 2 Methyl 3 Nitroaniline and Analogues

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. cuny.edu By employing methods like B3LYP and CAM-B3LYP with various basis sets, researchers can accurately predict molecular geometries, orbital energies, and other crucial parameters. cuny.edursc.org

Molecular Orbital Analysis (HOMO/LUMO, FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For instance, in a study of a novel benzofuran (B130515) derivative, the HOMO-LUMO gap was calculated to be a significant factor in its stability. rsc.org

The HOMO and LUMO energy values also provide insights into the electron-donating and electron-accepting capabilities of a molecule, respectively. These parameters are valuable for predicting how a molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in atoms and bonds. wikipedia.org It provides a detailed picture of the bonding and antibonding interactions within a molecule, offering insights into hyperconjugative interactions and charge delocalization. researchgate.net NBO analysis helps in understanding the stability of a molecule arising from these interactions. researchgate.net

In an idealized Lewis structure, bonding orbitals are fully occupied (with close to 2 electrons), while antibonding orbitals are formally empty. wikipedia.org However, weak occupancies in the antibonding orbitals indicate departures from this idealized structure, signifying delocalization effects. wikipedia.org This analysis can reveal the stabilization energy associated with electron delocalization from donor to acceptor orbitals.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from DFT calculations, are instrumental in predicting the reactivity and stability of chemical compounds. researchgate.net These descriptors include chemical potential (μ), hardness (η), and softness (S). researchgate.net Chemical potential indicates the tendency of electrons to escape from a system, while hardness and softness describe the resistance to change in electron distribution. researchgate.net

These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.net Local reactivity descriptors, such as Fukui functions, help identify specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites for nucleophilic and electrophilic attack, respectively. researchgate.net

In MEP maps, red regions typically represent negative potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). researchgate.net This visual representation is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net For example, in a study of 3-methoxy flavones, MEP maps were used to correlate the molecule's anti-picornavirus activity with negative potential regions. nih.gov

Molecular Docking for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. jbcpm.com This method is widely used in drug design to understand the binding modes and affinities of potential drug candidates. jbcpm.com

The process involves generating various conformations of the ligand (the smaller molecule) and fitting them into the binding site of the protein. The interactions are then scored based on a scoring function that estimates the binding free energy. jbcpm.com Lower binding energies generally indicate a more stable and favorable interaction. jbcpm.com

In studies of nitro vanillin (B372448) analogues, molecular docking was employed to investigate their anti-glycating activity by examining their interactions with protein targets. dergipark.org.trresearchgate.net Similarly, docking studies on other compounds have revealed key hydrogen bond interactions and binding affinities with specific proteins. researchgate.net

Theoretical Studies of Spectroscopic Properties

Computational methods are also used to predict and interpret the spectroscopic properties of molecules, such as their UV-visible, infrared (IR), and nuclear magnetic resonance (NMR) spectra. epstem.net Theoretical calculations can provide valuable insights into the relationship between a molecule's structure and its spectral characteristics.

By employing methods like Time-Dependent DFT (TD-DFT), researchers can simulate electronic absorption spectra and assign the observed transitions to specific molecular orbitals. cuny.edu Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.net Furthermore, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. epstem.net

Prediction of Reaction Pathways and Energetics

Theoretical calculations, particularly DFT, are instrumental in mapping the potential reaction pathways and associated energy changes for complex organic molecules. For substituted anilines and nitroaromatics, these studies can elucidate mechanisms of oxidation, reduction, and other transformations.

One common reaction for nitroaromatic compounds is the reduction of the nitro group. The hydrogenation of nitrobenzene (B124822) to aniline (B41778), for instance, has been studied computationally, revealing a stepwise mechanism. rsc.org This process is often exothermic. rsc.org For 5-Methoxy-2-methyl-3-nitroaniline, a similar reduction of the nitro group to an amino group would be a highly probable transformation. The presence of the electron-donating methoxy (B1213986) and methyl groups, along with the existing amino group, would likely influence the energetics of this reduction.

Another key reaction pathway for aniline derivatives is oxidation. The electrochemical oxidation of anilines typically proceeds via the formation of a radical cation. mdpi.com The stability and subsequent reactions of this intermediate are heavily influenced by the substituents on the aromatic ring. In the case of this compound, the electron-donating amino, methoxy, and methyl groups would be expected to facilitate the initial oxidation step.

Computational studies on the oxidation of substituted anilines by oxidants like ferrate(VI) have shown that the reaction often proceeds via a Hydrogen Atom Transfer (HAT) mechanism. nih.gov The formation of an aniline radical is a critical step in this process. nih.gov The energetics of such reactions are sensitive to the nature and position of the substituents. nih.gov

While specific energetic data for this compound is not available, we can extrapolate from studies on analogous compounds. The table below presents a hypothetical reaction profile based on typical energetic values observed in computational studies of similar reactions.

Table 1: Predicted Energetics for Key Reaction Steps of this compound Analogues

| Reaction Step | Reactant/Intermediate | Product/Intermediate | Predicted Enthalpy Change (kcal/mol) |

| Nitro Group Reduction | |||

| Initial Hydrogenation | This compound + H₂ | Nitroso Intermediate | -25 to -35 |

| Further Hydrogenation | Nitroso Intermediate + H₂ | Hydroxylamine (B1172632) Intermediate | -30 to -40 |

| Final Hydrogenation | Hydroxylamine Intermediate + H₂ | 5-Methoxy-2-methyl-3-diaminobenzene | -40 to -50 |

| Aniline Oxidation | |||

| One-Electron Oxidation | This compound | Radical Cation | +100 to +120 (Ionization Potential) |

| Hydrogen Atom Transfer | This compound | Anilinyl Radical | +80 to +95 (Bond Dissociation Energy) |

Note: The values in this table are illustrative and based on computational studies of analogous nitroaromatic and aniline compounds. They serve to provide an estimated energetic landscape for the potential reactions of this compound.

Charge Density Distribution Analysis

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its reactivity, intermolecular interactions, and spectroscopic properties. Computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide estimates of the partial atomic charges, offering a quantitative picture of the electronic landscape. wikipedia.orghuntresearchgroup.org.uk

In this compound, the substituents play a crucial role in shaping the charge distribution. The nitro group (-NO₂) is a strong electron-withdrawing group, leading to a significant negative charge on its oxygen atoms and a positive charge on the nitrogen atom. acs.org Conversely, the amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are electron-donating. The amino and methoxy groups, in particular, increase the electron density of the aromatic ring, especially at the ortho and para positions relative to them.

The interplay of these opposing electronic effects in this compound results in a complex charge distribution. The nitro group will polarize the molecule, creating an electron-deficient region around it, while the electron-donating groups will create electron-rich centers elsewhere. This intramolecular charge transfer is a hallmark of many nitroaniline derivatives and is responsible for their often significant dipole moments and non-linear optical properties. nih.gov

Studies on simpler analogues like 2-nitroaniline (B44862) and 4-methoxy-2-nitroaniline (B140478) have shown that the substitution pattern significantly affects the charge on each atom. nih.gov For this compound, the following trends in partial atomic charges can be predicted:

The oxygen atoms of the nitro group will carry the most negative charges.

The nitrogen atom of the nitro group will be positively charged.

The carbon atoms of the aromatic ring attached to the nitro group and in between the other substituents are likely to have varied positive charges due to the competing electronic effects.

The nitrogen atom of the amino group will be negatively charged, though less so than the nitro group's oxygens.

The oxygen atom of the methoxy group will also be negatively charged.

The following table provides a hypothetical Mulliken charge distribution for key atoms in this compound, based on data from analogous compounds in the literature.

Table 2: Predicted Mulliken Partial Atomic Charges for this compound

| Atom | Predicted Mulliken Charge (in elementary charge units, e) |

| N (in -NO₂) | +0.45 to +0.60 |

| O (in -NO₂) | -0.35 to -0.50 |

| C3 (attached to -NO₂) | +0.10 to +0.20 |

| N (in -NH₂) | -0.25 to -0.40 |

| C1 (attached to -NH₂) | +0.05 to +0.15 |

| O (in -OCH₃) | -0.30 to -0.45 |

| C5 (attached to -OCH₃) | -0.05 to +0.05 |

| C2 (attached to -CH₃) | -0.10 to -0.20 |

Note: These values are estimations derived from computational studies on substituted nitroanilines and serve as a qualitative guide to the charge distribution in the target molecule.

This detailed charge distribution analysis, made possible through computational modeling, is crucial for understanding the molecule's reactivity profile. Regions of high electron density (negative charge) are susceptible to electrophilic attack, while electron-deficient regions (positive charge) are prone to nucleophilic attack.

Advanced Applications in Organic Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

While specific examples for the direct use of 5-methoxy-2-methyl-3-nitroaniline in the synthesis of quinolines, indoles, and quinazolines are not readily found, its structural motifs—an aniline (B41778) ring substituted with a nitro group—are fundamental to the synthesis of various heterocyclic systems. The presence of an amino group and a nitro group allows for a range of chemical transformations. For instance, the reduction of the nitro group to a second amino group would yield a diamine, a key precursor for quinoxaline (B1680401) synthesis. The amino group can also be diazotized and subsequently displaced to introduce other functionalities, paving the way for various cyclization reactions.

Role in Dye and Pigment Development

Nitroanilines are a well-established class of intermediates in the manufacturing of azo dyes and pigments. The general process involves the diazotization of the amino group of a nitroaniline, followed by coupling with an electron-rich aromatic compound (a coupling component). The resulting azo compound's color is influenced by the electronic nature of the substituents on the aromatic rings. The methoxy (B1213986) group in this compound would act as an electron-donating group, while the nitro and methyl groups would also influence the final color. Although direct synthesis of dyes from this specific compound is not widely reported, its isomers like 2-methoxy-5-nitroaniline (B165355) are used to produce a range of disperse dyes for polyester (B1180765) fibers.

Intermediate in Pharmaceutical and Agrochemical Compound Synthesis

Substituted nitroanilines are crucial building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The functional groups on this compound allow for its incorporation into more complex molecular architectures. For example, the amino group can be acylated or alkylated, and the nitro group can be reduced to an amine, which can then undergo further reactions. While specific drugs or pesticides derived directly from this compound are not prominent in the literature, related compounds like 4-methoxy-2-nitroaniline (B140478) are important intermediates in the synthesis of proton pump inhibitors such as omeprazole. google.com

Synthesis of Schiff Bases and Related Ligands

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. The amino group of this compound can react with various carbonyl compounds to form Schiff bases. These compounds and their metal complexes have a wide range of applications, including in catalysis, and as antibacterial, antifungal, and antitumor agents. The specific electronic and steric properties imparted by the methoxy, methyl, and nitro substituents on the aniline ring would influence the stability and coordinating ability of the resulting Schiff base and its metal complexes.

Biological Activity and Medicinal Chemistry Implications

Anti-cancer Potential and Related Research

Direct evidence of 5-Methoxy-2-methyl-3-nitroaniline's ability to inhibit cancer cell lines is not documented in available scientific literature. Research on analogous compounds, such as 5-methoxy-2-nitroaniline, suggests that this class of molecules has been a subject of interest for its potential anti-cancer properties, with some promise shown in inhibiting certain cancer cell lines. smolecule.com Further empirical studies are necessary to ascertain if this compound exhibits similar or enhanced cytotoxic activity.

Without specific experimental data, any insights into the anti-cancer mechanisms of this compound remain speculative and must be inferred from related structures. The presence of a nitro group is significant, as it is a common feature in compounds designed to have biological activity. For some nitroaromatic compounds, the mechanism of action involves their ability to participate in charge-transfer processes, which can be crucial for interactions with biological macromolecules. The electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group can create a dipole moment that may facilitate binding to molecular targets.

Furthermore, research on other anticancer agents with nitro groups has shown that these moieties can be essential for activity, with their positioning on the aromatic ring influencing potency. researchgate.net For instance, in some contexts, the nitro group's oxygen and nitrogen atoms have been observed to form hydrogen bonds with key residues in enzyme active sites, such as Met769. researchgate.net Whether this compound engages in similar interactions with oncologically relevant enzymes or proteins is a subject for future investigation.

Antimicrobial Activity

Similar to its anti-cancer profile, the antimicrobial activity of this compound has not been specifically reported. However, the broader family of nitroaniline derivatives has been a source of compounds with antimicrobial potential. For example, research into 2-methyl-5-nitroaniline (B49896) derivatives has been conducted to determine their in vitro antimicrobial activity. researchgate.net Additionally, studies on other nitro-containing heterocyclic compounds have demonstrated their efficacy against various bacterial strains. The presence of a nitro group in some synthesized pyrazole (B372694) derivatives has shown antimicrobial activity against Bacillus cereus. researchgate.net These findings suggest that this compound could warrant screening for its own antimicrobial properties.

Interactions with Biological Macromolecules and Enzymes

Direct studies on the interaction of this compound with biological macromolecules and enzymes are not available. Inferences can be drawn from related compounds. For instance, 5-nitroimidazoles have been shown to covalently interact with DNA and proteins following reductive activation. nih.gov This process, often involving the reduction of the nitro group to a reactive hydroxylamine (B1172632), is a potential mechanism by which nitroaromatic compounds can exert biological effects. nih.gov It is plausible that this compound could undergo similar metabolic activation, leading to interactions with cellular macromolecules.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Context

Specific structure-activity relationship (SAR) studies for this compound are not available. However, broader SAR studies on anti-cancer aniline (B41778) mustards and other substituted anilines provide valuable context. nih.govnih.gov These studies often highlight the importance of the substitution pattern on the aniline ring for biological activity. For example, the lipophilicity and electronic properties of substituents can significantly influence anti-tumor efficacy. nih.gov The presence and position of methoxy and nitro groups are known to be critical determinants of the biological activity in various classes of compounds. mdpi.com A systematic variation of the substituents on the nitroaniline scaffold, including the methyl and methoxy groups of the title compound, would be necessary to establish a clear SAR.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for 5-Methoxy-2-methyl-3-nitroaniline

The synthesis of specifically substituted nitroaromatics like this compound often relies on classical multi-step procedures. Future research will likely focus on creating more efficient, safer, and environmentally benign synthetic routes.

One promising avenue is the refinement of nitration reactions. Traditional methods often employ harsh conditions, such as mixtures of concentrated nitric and sulfuric acids. smolecule.com Future strategies may involve exploring milder nitrating agents and catalytic systems to improve regioselectivity and reduce waste. Building on established syntheses for related compounds, such as the nitration of o-toluidine (B26562) to produce 2-methyl-5-nitroaniline (B49896), provides a foundational approach. chemicalbook.com

A significant emerging trend is the adoption of continuous-flow chemistry. google.com This technology offers substantial advantages over traditional batch processing, including enhanced safety by minimizing the accumulation of hazardous intermediates, superior heat and mass transfer, and the potential for higher throughput and scalability. A telescoped process, where multiple reaction steps like acetylation and nitration are combined in a single flow reactor, has been successfully applied to similar nitroanilines and could be adapted for the synthesis of this compound.

Table 1: Comparison of Synthetic Methodologies

| Parameter | Traditional Batch Nitration | Continuous-Flow Nitration |

| Throughput | Lower (e.g., 0.1–0.5 mol/h) | Higher (e.g., up to 2 mol/h) |

| Safety | Higher risk due to thermal accumulation | Improved safety with controlled exotherms |

| Scalability | More complex to scale up | More straightforward scalability |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

Exploration of New Chemical Transformations and Reactivity Patterns

The unique arrangement of the amino, methoxy (B1213986), and nitro groups on the aromatic ring of this compound makes it a trifunctional building block with rich and underexplored reactivity. Future research will delve into unlocking new chemical transformations beyond standard reactions.

The nitro group is highly versatile; its reduction to an amino group is a key transformation that opens up a vast array of subsequent reactions, yielding diamine derivatives that are precursors to heterocyclic compounds like benzimidazoles. smolecule.com The amino group itself can be readily diazotized for azo-coupling or acylated to form amides. smolecule.com The directing effects of the three substituents (electron-donating -NH₂, -OCH₃, and -CH₃ versus electron-withdrawing -NO₂) on electrophilic aromatic substitution are complex and warrant detailed investigation to control the regioselectivity of further functionalization.

Moreover, exploring the potential for this molecule to participate in modern coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) after suitable modification (e.g., conversion of the amine to a halide) could dramatically expand its synthetic utility. Investigating its behavior in cycloaddition reactions or under mechanochemical conditions could also reveal novel reactivity patterns and lead to more sustainable chemical processes. sci-hub.se

Advanced Computational Modeling for Predictive Research

In recent years, computational chemistry has become an indispensable tool for accelerating research and development. techscience.com For this compound, advanced computational modeling offers a powerful approach to predict its properties and guide experimental work.

Future research will likely employ Density Functional Theory (DFT) and other quantum mechanical methods to elucidate the molecule's electronic structure, predict its spectral properties (NMR, IR, UV-Vis), and understand its reactivity. These models can map out reaction mechanisms, identify transition states, and calculate activation energies for various transformations, providing insights that are difficult to obtain experimentally. techscience.com

Design and Synthesis of Functionally Enhanced Derivatives

A primary driver for research into this compound is its potential as a scaffold for creating derivatives with enhanced or novel functionalities. The strategic placement of its functional groups provides a template for designing molecules for specific applications in medicinal chemistry and materials science.

In medicinal chemistry, nitroaniline derivatives serve as key intermediates and structural motifs in pharmacologically active compounds. For example, 2-Methoxy-5-nitroaniline (B165355) is a crucial precursor in the synthesis of Osimertinib, a third-generation EGFR inhibitor for cancer treatment. Derivatives of related structures have also shown potential as antimicrobial and antioxidant agents. smolecule.comiaps.org.in Future work will focus on synthesizing libraries of derivatives of this compound and screening them for various biological activities, potentially leading to new therapeutic agents.

In materials science, the presence of both electron-donating and electron-withdrawing groups suggests that derivatives could possess interesting electronic and optical properties. Research into substituted nitroanilines for applications in nonlinear optics (NLO) is an active field. By systematically modifying the structure of this compound, it may be possible to design new materials for use in telecommunications and optical computing.

Table 2: Potential Applications of Functionally Enhanced Derivatives

| Research Area | Target Application | Rationale |

| Medicinal Chemistry | Anticancer Agents | The nitroaniline scaffold is present in precursors to established drugs like Osimertinib. |

| Antimicrobial Agents | Substituted nitroanilines have been investigated for their antimicrobial properties. smolecule.com | |

| Neuroprotective Agents | Related indole (B1671886) derivatives show antioxidant potential. iaps.org.in | |

| Materials Science | Nonlinear Optical (NLO) Materials | The combination of electron-donating and -withdrawing groups can lead to high molecular hyperpolarizability. |

| Dyes and Pigments | Nitroanilines are foundational components of many azo dyes. smolecule.com |

Deeper Understanding of Environmental and Biological Degradation Pathways

As with any chemical used in industrial or pharmaceutical applications, understanding its environmental fate and persistence is crucial. Nitroaromatic compounds can be environmental pollutants due to their widespread use and inherent stability. researchgate.net

Future research must focus on the specific environmental and biological degradation pathways of this compound. Studies are needed to determine its persistence in soil and water, its potential for bioaccumulation, and its atmospheric fate. nih.gov While general information on nitroanilines suggests that biodegradation can occur, the process can be slow, and the reduction of the nitro group can lead to the formation of aryl amines, which may be carcinogenic. researchgate.net

A deeper understanding would involve identifying specific microorganisms or enzymatic systems capable of metabolizing the compound efficiently and safely. This could involve screening for novel bacterial or fungal strains that can use the compound as a carbon or nitrogen source. Elucidating the complete degradation pathway, including the identification of all metabolic intermediates, is essential to assess the full environmental impact and to develop effective bioremediation strategies if necessary.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methoxy-2-methyl-3-nitroaniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves nitration of a precursor like 5-methoxy-2-methylaniline. The nitration agent (e.g., nitric acid/sulfuric acid) and temperature (typically 0–5°C to minimize side reactions) are critical. Protecting the amino group prior to nitration may prevent oxidation. Yield optimization requires controlled stoichiometry and purification via recrystallization, as impurities from over-nitration or isomerization can reduce efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Identify the nitro group (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- NMR : H NMR should show aromatic protons influenced by substituents (e.g., deshielding near nitro groups) and methoxy singlet (~δ 3.8–4.0 ppm). C NMR confirms substitution patterns via ring carbon shifts.

- Mass Spectrometry : Molecular ion peak at m/z 196 (CHNO) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in reported H NMR chemical shifts for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR spectra by modeling substituent effects. Comparing experimental shifts with computed values identifies errors arising from solvent effects, concentration, or impurities. For example, the methoxy group’s calculated shift may deviate if intermolecular hydrogen bonding is unaccounted for .

Q. What mechanistic insights explain the selectivity of nitro group reduction in this compound to avoid over-reduction or ring hydrogenation?

- Methodological Answer : Catalytic hydrogenation (H, Pd/C) selectively reduces the nitro group to an amine under mild conditions (room temperature, 1 atm). The electron-withdrawing nitro group enhances reactivity, while steric hindrance from methyl and methoxy substituents protects the ring from hydrogenation. Monitoring reaction progress via TLC ensures termination at the amine stage .

Q. How do steric and electronic effects of substituents influence electrophilic substitution reactions in this compound?

- Methodological Answer : The nitro group (-NO) is meta-directing and deactivating, while methoxy (-OCH) is ortho/para-directing and activating. Competitive directing effects create regioselectivity challenges. For example, bromination may occur para to the methoxy group due to its strong activating nature, overriding nitro’s influence. Steric hindrance from the methyl group further limits substitution at adjacent positions .

Data Contradiction and Stability Analysis

Q. How should researchers address conflicting melting point reports for this compound?

- Methodological Answer : Variations in melting points (e.g., 95–105°C) often stem from purity differences or polymorphism. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect decomposition. Recrystallization from ethanol/water mixtures improves purity, narrowing the mp range .

Q. What strategies mitigate thermal degradation of this compound during storage?

- Methodological Answer : Store the compound in amber vials under inert gas (N) at –20°C to limit photolytic and oxidative degradation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated decomposition. Regularly assess purity via HPLC with UV detection (λ = 254 nm) .

Reaction Design and Optimization

Q. What experimental design principles apply to synthesizing derivatives of this compound for biological activity screening?

- Methodological Answer : Use a factorial design to vary substituents (e.g., replacing -NO with -NH or introducing halogens). Key factors include reaction time, temperature, and catalyst loading. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh), KCO, and DMF/HO at 80°C. Analyze outcomes via LC-MS to prioritize high-yield, high-purity derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.